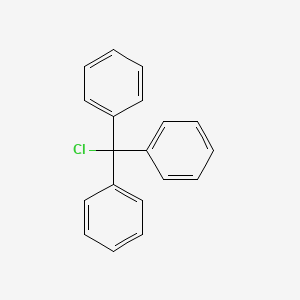

Triphenylmethyl chloride

Description

Propriétés

IUPAC Name |

[chloro(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWKIWSBJXDJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052511 | |

| Record name | Trityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white powder with a pungent odor; Hydrolyzed with water; [MSDSonline] | |

| Record name | Chlorotriphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

310 °C @ 760 MM HG | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000387 [mmHg] | |

| Record name | Chlorotriphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER | |

CAS No. |

76-83-5 | |

| Record name | Trityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(chloromethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D9GZ8QQXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113-114 °C | |

| Record name | CHLOROTRIPHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triphenylmethyl chloride synthesis and characterization techniques

An In-depth Technical Guide to the Synthesis and Characterization of Triphenylmethyl Chloride

Introduction

This compound, also known as trityl chloride (TrCl), is a vital reagent in organic and medicinal chemistry.[1][2] With the chemical formula (C₆H₅)₃CCl, it is a white, crystalline solid that is insoluble in water but soluble in various organic solvents like benzene (B151609), chloroform, and acetone.[1][3][4] Its primary importance lies in its use for introducing the trityl protecting group, which is crucial for the selective protection of hydroxyl, amino, and thiol groups in complex molecules such as nucleosides, monosaccharides, and peptides.[2][3] The stability of the triphenylmethyl (trityl) cation makes the chloride highly reactive in nucleophilic substitution reactions.[3] This guide provides a comprehensive overview of its synthesis, purification, and characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₅Cl | [5][6] |

| Molecular Weight | 278.78 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 109–115 °C | [1][5][8][9] |

| Boiling Point | 230–235 °C at 20 mmHg | [3][5][8] |

| Solubility | Soluble in benzene, chloroform, acetone, ether, THF, hexane; Insoluble in water. | [1][3][4] |

| CAS Number | 76-83-5 | [5][6] |

Synthesis of this compound

Two primary methods are widely employed for the synthesis of this compound: the reaction of triphenylmethanol (B194598) with an acyl chloride and the Friedel-Crafts reaction between benzene and carbon tetrachloride.

Method 1: From Triphenylmethanol and Acetyl Chloride

This is a common laboratory-scale synthesis that involves the conversion of the hydroxyl group of triphenylmethanol into a chloride using acetyl chloride.[1][6] The reaction proceeds readily due to the formation of the highly stable trityl carbocation intermediate.[10]

The reaction likely proceeds through the initial formation of an acetate (B1210297) ester, followed by the departure of the acetate leaving group to form the stable trityl carbocation. The carbocation is then attacked by the chloride ion.[10]

This protocol is adapted from established literature procedures.[3][11]

-

Place 250 g of pure triphenylmethanol and 80 ml of dry benzene into a 1-liter round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube.[3][11]

-

Heat the mixture on a steam bath. Once hot, add 150 ml of acetyl chloride in batches through the condenser.[3]

-

Continue heating and shaking the mixture. The solid triphenylmethanol should dissolve within approximately 5 minutes.[11]

-

After the initial reaction, continue to reflux the solution for 30 minutes to ensure the reaction goes to completion.[3]

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.[3]

-

Add 150 ml of cold petroleum ether (boiling point 30-60 °C) to the flask to precipitate the product fully.[3][11]

-

Quickly filter the resulting white crystals using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities.[11]

-

Dry the product in a vacuum desiccator to remove residual solvent. The expected yield is approximately 224 g (83%).[3]

Method 2: Friedel-Crafts Alkylation of Benzene

This industrial-scale method involves the reaction of excess benzene with carbon tetrachloride using a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃).[1][3][12] The reaction forms a trityl chloride-aluminum chloride adduct, which is then hydrolyzed to yield the final product.[1][6]

The reaction is a classic Friedel-Crafts alkylation. The AlCl₃ catalyst polarizes the C-Cl bond in carbon tetrachloride, allowing for sequential alkylation of benzene molecules.

This protocol is based on the procedure reported in Organic Syntheses.[3]

-

In a 5-liter three-necked flask equipped with a mechanical stirrer, add 2 kg of dry, thiophene-free benzene and 800 g of carbon tetrachloride.[3][11]

-

Cool the flask in an ice bath. Slowly add 600 g of fresh, powdered, resublimed aluminum trichloride in batches, maintaining the temperature of the reaction mixture.[3][11]

-

After the addition of AlCl₃ is complete, continue stirring the mixture in the ice bath for an additional 2 hours.[3]

-

Prepare a hydrolysis mixture of 1 liter of benzene and 2 liters of 6N hydrochloric acid in a large vessel (e.g., a 3-gallon copper or enameled bucket).[11]

-

Carefully and slowly pour the reaction mixture into the hydrolysis mixture with vigorous stirring to decompose the aluminum chloride adduct.

-

Transfer the entire mixture to a large separatory funnel and separate the organic (benzene) layer.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

-

Dry the benzene solution over anhydrous calcium chloride.

-

Concentrate the solution by distilling off the excess benzene.

-

Recrystallize the crude product from a mixture of benzene and petroleum ether to obtain pure this compound. The expected yield is approximately 940 g (75%).[3]

Synthesis Data Summary

| Method | Starting Materials | Reagents/Catalyst | Yield | Purity | References |

| From Triphenylmethanol | Triphenylmethanol, Benzene | Acetyl Chloride | 83% | >95% (after recrystallization) | [3] |

| Friedel-Crafts | Benzene, Carbon Tetrachloride | Aluminum Chloride | 75% | >99% (after purification) | [3][5] |

Purification

Crude this compound often contains unreacted starting materials or byproducts such as triphenylmethanol, which forms from hydrolysis upon exposure to moisture.[3][11]

-

Recrystallization : The most common method for purification is recrystallization. A suitable solvent system is a mixture of benzene or isooctane (B107328) with acetyl chloride to prevent hydrolysis, followed by washing with ligroin or petroleum ether.[8][11][13]

-

Gas Treatment : For removing triphenylmethanol impurities, a reported method involves dissolving the crude product in carbon tetrachloride at 55 °C and bubbling hydrogen chloride gas through the solution for 3 hours. Upon cooling, high-purity (99.8%) this compound crystallizes out.[3]

Characterization Techniques

A combination of spectroscopic and physical methods is used to confirm the identity and purity of the synthesized this compound.

Experimental Workflow

Melting Point Determination

-

Protocol : A small amount of the dried, crystalline sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is raised slowly (1-2 °C/min) near the expected melting point, and the range from when the first drop of liquid appears to when the entire sample is molten is recorded.

-

Expected Result : Pure this compound has a melting point in the range of 109-115 °C.[1][5][8] A broad or depressed melting point indicates the presence of impurities.

Infrared (IR) Spectroscopy

-

Protocol : An IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or analyzed neat using an ATR attachment.[13][14]

-

Expected Result : The spectrum should be free of a broad O-H stretching band around 3200-3600 cm⁻¹, which would indicate the presence of triphenylmethanol impurity.[15][16] Key characteristic peaks for this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer.[17] Both ¹H and ¹³C NMR spectra are typically acquired.

-

Expected Result :

-

¹H NMR : The spectrum is expected to show a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm, integrating to 15 hydrogens.[18][19]

-

¹³C NMR : The spectrum should display signals for the aromatic carbons and a key signal for the quaternary carbon attached to the chlorine.[17][20]

-

~δ 127-130 ppm : Signals for the aromatic CH carbons.

-

~δ 140-145 ppm : Signal for the aromatic quaternary carbons.

-

~δ 82 ppm : A characteristic signal for the central quaternary carbon (C-Cl).[15]

-

-

Mass Spectrometry (MS)

-

Protocol : The sample is analyzed using a mass spectrometer, often with electron ionization (EI) to determine the molecular weight and fragmentation pattern.[7][21]

-

Expected Result : The mass spectrum will show the molecular ion peak [M]⁺. The most prominent peak is often the triphenylmethyl cation fragment.[7]

-

m/z 278/280 : Molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes.

-

m/z 243 : The base peak, corresponding to the highly stable triphenylmethyl (trityl) cation [(C₆H₅)₃C]⁺, formed by the loss of the chlorine atom.

-

Summary of Characterization Data

| Technique | Key Data / Observation | References |

| Melting Point | 109–115 °C | [1][5][8][9] |

| IR (cm⁻¹) | Absence of broad O-H band; Aromatic C-H (~3050), C=C (~1490, 1445) | [15][16] |

| ¹H NMR (ppm) | 7.2-7.5 (multiplet, 15H) | [18][19] |

| ¹³C NMR (ppm) | ~82 (quaternary C-Cl), ~127-145 (aromatic carbons) | [15][20] |

| Mass Spec (m/z) | 243 (base peak, [Ph₃C]⁺), 278/280 ([M]⁺) | [7] |

| HPLC Purity | ≥97-99% | [5] |

Conclusion

The synthesis and characterization of this compound can be reliably achieved through well-established protocols. The choice between reacting triphenylmethanol with acetyl chloride and the Friedel-Crafts alkylation of benzene typically depends on the desired scale of production. For laboratory use, the former is often preferred for its simplicity and high yield, while the latter is more economical for industrial applications. Rigorous characterization using a combination of melting point determination, IR, NMR, and mass spectrometry is essential to confirm the structure and ensure high purity, which is critical for its application as a protecting group in sensitive, multi-step organic syntheses.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 76-83-5 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. organicintermediate.com [organicintermediate.com]

- 9. Trityl Chloride | 76-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. organic chemistry - Mechanism of reaction between triphenylmethanol and acetyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. echemi.com [echemi.com]

- 13. EXPERIMENTAL PROCEDURE Place 0.5 g of trityl chloride | Chegg.com [chegg.com]

- 14. Trityl chloride | C19H15Cl | CID 6456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. guidechem.com [guidechem.com]

- 18. This compound(76-83-5) 1H NMR spectrum [chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. This compound(76-83-5) 13C NMR spectrum [chemicalbook.com]

- 21. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Mechanism of Action of Triphenylmethyl Chloride in Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl, Trt) group is a cornerstone in modern organic synthesis, particularly for the selective protection of primary alcohols.[1] Its utility stems from its significant steric bulk, stability under neutral and basic conditions, and straightforward removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive examination of the mechanism, applications, and specific protocols associated with the use of triphenylmethyl chloride (TrCl) as a protecting agent.

Core Mechanism of Trityl Protection

The protection of an alcohol with trityl chloride proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[3][4] This pathway is favored due to the exceptional stability of the triphenylmethyl carbocation (trityl cation) intermediate.[2][5] Direct SN2 attack is considered impossible due to the steric hindrance at the quaternary carbon.[5]

The mechanism can be detailed in three primary steps:

-

Formation of the Trityl Cation : In the presence of a base like pyridine (B92270), which also serves to neutralize the HCl byproduct, trityl chloride dissociates.[1][2][5] This rate-determining step forms the highly stable trityl cation. The stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.

-

Nucleophilic Attack : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic trityl cation.

-

Deprotonation : The resulting oxonium ion is deprotonated, typically by the base present in the reaction mixture (e.g., pyridine), to yield the final trityl ether and the corresponding acid salt (e.g., pyridinium (B92312) chloride).

The reaction's reactivity can be enhanced by adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) or by using more reactive tritylating agents like trityl triflate (TrOTf).[3][5]

Caption: SN1 mechanism for the protection of an alcohol using trityl chloride.

Selectivity for Primary Alcohols

The defining characteristic of trityl chloride is its remarkable selectivity for primary alcohols over secondary and tertiary ones.[1][2][5] This selectivity is almost exclusively governed by steric hindrance.[2][5] The three bulky phenyl rings of the trityl group create a sterically crowded environment, making the approach to more substituted secondary and tertiary hydroxyl groups significantly slower and less favorable.[5] This feature is particularly valuable in carbohydrate and nucleoside chemistry, where molecules often possess multiple hydroxyl groups of varying substitution.[5][6]

Mechanism of Deprotection

The trityl group is prized for its acid lability.[5] Deprotection is readily achieved under mild acidic conditions, which is orthogonal to many other protecting groups (e.g., silyl (B83357) ethers under certain conditions).[7][1]

The deprotection mechanism with a Brønsted acid (e.g., trifluoroacetic acid (TFA), formic acid, or acetic acid) involves:

-

Protonation : The ether oxygen is protonated by the acid, making it a better leaving group.[5]

-

Cleavage : The carbon-oxygen bond cleaves to release the deprotected alcohol and the highly stable trityl cation.[5] The stability of this cation is a key thermodynamic driving force for the reaction.

-

Scavenging : The resulting trityl cation is reactive and can potentially alkylate other nucleophiles. Therefore, scavengers are sometimes added to trap the cation.[5]

Lewis acids such as BF₃·OEt₂, ZnBr₂, or MgBr₂ can also effect deprotection by coordinating to the ether oxygen, which facilitates the C-O bond cleavage.[5]

Caption: Mechanism for the Brønsted acid-catalyzed deprotection of a trityl ether.

Quantitative Data Summary

The stability and reactivity of the trityl group can be modulated by substituents on the phenyl rings. Electron-donating groups (e.g., methoxy) increase the stability of the trityl cation, making the group more acid-labile and easier to cleave.[5][8]

Table 1: Relative Acid Lability of Substituted Trityl Groups [8]

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

|---|---|---|---|

| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) |

| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM |

| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) |

Table 2: Typical Conditions for Tritylation of Primary Alcohols

| Substrate | Tritylating Agent | Base/Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl Alcohol | Tr-OH / EMIM·AlCl₄ | EMIM·AlCl₄ | DCM | 10 min | 96% | [6] |

| Propargyl Alcohol | Tr-OH / EMIM·AlCl₄ | EMIM·AlCl₄ | DCM | 15 min | 95% | [6] |

| 1-Hexanol | Tr-OH / EMIM·AlCl₄ | EMIM·AlCl₄ | DCM | 20 min | 94% | [6] |

| Di-TBS Gemcitabine | Trityl Chloride | Pyridine | Pyridine | Overnight | - | [5] |

| D-Glucose | Trityl Chloride | Pyridine | Pyridine | - | - |[9] |

Table 3: Common Conditions for Trityl Deprotection [3]

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| 80% Acetic Acid | Water | Room Temp. | Mild conditions, suitable for many substrates. |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temp. | Common and effective method. |

| Formic Acid (97%+) | Dioxane/EtOH (workup) | Cold (reaction for 3 min) | Rapid deprotection. |

| BF₃·OEt₂ | Dichloromethane (DCM) | Varies | Lewis acid alternative to Brønsted acids. |

Experimental Protocols

Objective: To selectively protect a primary hydroxyl group using trityl chloride and pyridine.

-

Materials:

-

Primary alcohol (1.0 mmol, 1.0 equiv)

-

Trityl chloride (1.1 mmol, 1.1 equiv)

-

Anhydrous pyridine (5 mL)

-

Methanol (B129727) (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL).

-

To the stirred solution at room temperature, add trityl chloride (1.1 mmol) in portions.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times may vary from hours to overnight.

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of methanol (1 mL).

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired trityl ether.

-

Caption: A typical experimental workflow for the protection of an alcohol with TrCl.

Objective: To remove the trityl protecting group under mild acidic conditions.

-

Materials:

-

Trityl-protected alcohol (0.4 mmol)

-

Formic acid (97%+, 3 mL)

-

Dioxane, Ethanol (B145695) (EtOH), Diethyl ether (Et₂O) for workup

-

Water (H₂O)

-

-

Procedure:

-

Treat the trityl ether (200 mg, ~0.4 mmol) with cold (0 °C) formic acid (3 mL) for approximately 3 minutes.

-

Evaporate the formic acid using an oil pump at room temperature.

-

The residual gum should be co-evaporated twice from dioxane to remove residual acid.

-

Follow with evaporations from ethanol and diethyl ether.

-

Extract the final residue with warm water (10 mL).

-

Filter the insoluble triphenylcarbinol byproduct.

-

Evaporate the aqueous filtrate in vacuo to yield the deprotected alcohol.

-

Conclusion

This compound is a highly effective and selective reagent for the protection of primary alcohols. Its mechanism, which proceeds through a stable trityl cation via an SN1 pathway, is well-understood. The steric bulk of the trityl group provides excellent chemoselectivity, while its acid lability allows for mild and convenient deprotection. These features, combined with the ability to tune its reactivity through substitution, solidify the trityl group's role as an indispensable tool in the strategic execution of complex multi-step syntheses in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Properties and Solubility of Triphenylmethyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of triphenylmethyl chloride, with a particular focus on its solubility in common organic solvents. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize this versatile compound in their work.

Core Properties of this compound

This compound, also known as trityl chloride, is a white to pale yellow crystalline solid.[1] It is an organohalide compound with the chemical formula (C₆H₅)₃CCl.[2] Due to the steric bulk and the stability of the triphenylmethyl carbocation, it is a highly reactive alkyl halide and a valuable reagent in organic synthesis, primarily for the introduction of the trityl protecting group for alcohols, amines, and thiols.[3][4]

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₅Cl | [2][5] |

| Molar Mass | 278.78 g/mol | [4] |

| Appearance | White to off-white or light yellow-beige crystalline solid/powder | [1][3][4] |

| Melting Point | 109-113 °C | [2][4] |

| Boiling Point | 230-235 °C at 20 mmHg | [3][4] |

| Density | Approximately 1.1088 g/cm³ (rough estimate) | [6] |

Solubility Profile in Organic Solvents

The solubility of this compound is a critical parameter for its application in various chemical reactions and processes. Generally, it is readily soluble in a range of common organic solvents but is insoluble in water, with which it reacts to form triphenylmethanol.[3] The principle of "like dissolves like" governs its solubility, with non-polar and some polar aprotic solvents being effective at dissolving this largely non-polar molecule.[1]

Quantitative Solubility Data

While qualitative descriptions of solubility are widely available, precise quantitative data is less common in the literature. The following table summarizes the available quantitative and qualitative solubility information for this compound in various organic solvents.

| Solvent | Chemical Formula | Solubility | Source(s) |

| Acetone | C₃H₆O | Soluble, readily dissolves | [2][5] |

| Benzene | C₆H₆ | Easily soluble, readily dissolves | [2][3][5] |

| Chloroform | CHCl₃ | 0.1 g/mL (clear solution) | [6] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | [2][3] |

| Ethanol | C₂H₅OH | Slightly soluble, readily dissolves | [3][5] |

| Ethyl Acetate | C₄H₈O₂ | Data not available | |

| Toluene | C₇H₈ | Readily dissolves | [1] |

| Carbon Disulfide | CS₂ | Easily soluble | [3] |

| Hexane | C₆H₁₄ | Soluble | [2][3] |

| Petroleum Ether | N/A | Easily soluble | [3] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | [2][3] |

| Water | H₂O | Insoluble (reacts) | [3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, UV-Vis).

-

Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Key Relationships

The following diagrams illustrate the logical relationships between the properties and solubility of this compound.

Caption: Core Properties of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 76-83-5 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. This compound [chembk.com]

The Trityl Group: A Chemist's Shield for Primary Alcohols in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving high yields and purity of the target molecule. Among the arsenal (B13267) of protecting groups available to the modern chemist, the triphenylmethyl (trityl) group stands out as a robust and highly selective shield for primary alcohols. Its significant steric bulk and acid-labile nature make it an invaluable tool, particularly in carbohydrate and nucleoside chemistry, where precise control over reactivity is essential.[1][2][3] This technical guide provides a comprehensive overview of the introduction of the trityl group for the protection of primary alcohols, detailing reaction mechanisms, experimental protocols, and quantitative data to support its application in research and development.

The Cornerstone of Selectivity: Mechanism of Trityl Protection

The remarkable selectivity of the trityl group for primary alcohols over their secondary and tertiary counterparts is a direct consequence of its steric hindrance.[1][2] The protection reaction, typically carried out using trityl chloride (TrCl) in the presence of a base such as pyridine (B92270), proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[2][4][5] This pathway is favored due to the exceptional stability of the intermediate trityl cation.

The mechanism unfolds in two key steps:

-

Formation of the Trityl Cation: Trityl chloride dissociates to form a highly stable, resonance-stabilized triphenylmethyl carbocation. This is the rate-determining step of the reaction.[2]

-

Nucleophilic Attack: The primary alcohol, acting as a nucleophile, attacks the electrophilic trityl cation to form the protected trityl ether.[1]

The bulky nature of the trityl cation sterically hinders its approach to more substituted secondary and tertiary alcohols, leading to a significant rate difference in reaction and thus, high selectivity for the less hindered primary position.[1][2]

Quantitative Analysis of Trityl Protection

The efficiency of trityl protection is evident in the high yields and excellent selectivity observed across various substrates. The following tables summarize quantitative data from the literature, highlighting the preferential reaction with primary alcohols.

Table 1: Selectivity of Tritylation for Primary vs. Secondary and Tertiary Alcohols

| Substrate (Alcohol Type) | Tritylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) Alcohol (Primary) | Triphenylmethyl alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane (B109758) | 1.5 | 94 | [6] |

| 4-Methylbenzyl alcohol (Primary) | Triphenylmethyl alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 1.5 | 92 | [6] |

| 4-Methoxybenzyl alcohol (Primary) | Triphenylmethyl alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 1.5 | 91 | [6] |

| Cyclohexanol (Secondary) | Triphenylmethyl alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 24 | <5 | [7][8] |

| tert-Butyl alcohol (Tertiary) | Triphenylmethyl alcohol | EMIM·AlCl₄ (5 mol%) | Dichloromethane | 24 | No reaction | [7][8] |

Table 2: Comparison of Trityl Derivatives in Deprotection Rates

Electron-donating groups on the phenyl rings of the trityl group can increase the stability of the trityl cation, leading to faster deprotection rates under acidic conditions.[1]

| Trityl Derivative | Deprotection Conditions | Relative Rate of Hydrolysis |

| Trityl (Tr) | 80% Acetic Acid, RT | 1 |

| Monomethoxytrityl (MMTr) | 80% Acetic Acid, RT | 10 |

| Dimethoxytrityl (DMTr) | 80% Acetic Acid, RT | ~100 |

| Trimethoxytrityl | 80% Acetic Acid, RT | ~1000 |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for the protection of a primary alcohol with trityl chloride and its subsequent deprotection.

Protocol 1: Tritylation of a Primary Alcohol using Trityl Chloride and Pyridine

This classical method is widely employed for the protection of primary alcohols.

Materials:

-

Primary alcohol (1.0 equiv)

-

Trityl chloride (1.1 equiv)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the primary alcohol in anhydrous pyridine.

-

Add trityl chloride portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[5]

-

Upon completion, quench the reaction by adding methanol.

-

Remove pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography to obtain the desired trityl ether.[5]

Protocol 2: Deprotection of a Trityl Ether using Mild Acidic Conditions

The acid-lability of the trityl group allows for its removal under mild conditions, preserving many other protecting groups.

Materials:

-

Trityl-protected alcohol (1.0 equiv)

-

Formic acid (88%) or Trifluoroacetic acid (TFA) in DCM (e.g., 10% v/v)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the trityl ether in dichloromethane.

-

Add the acidic solution (e.g., formic acid or a solution of TFA in DCM) to the stirred solution at room temperature.[4]

-

Monitor the reaction by TLC; deprotection is typically rapid.[4]

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.[4]

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

-

Purify the crude product by flash column chromatography to yield the deprotected primary alcohol.[4]

Orthogonality and Strategic Advantage

In the context of multi-step synthesis, the ability to selectively remove one protecting group in the presence of others, known as orthogonality, is a significant advantage. Trityl ethers are stable to basic and neutral conditions, as well as to many oxidizing and reducing agents, but are readily cleaved by mild acids.[3][4] This allows for the selective deprotection of a trityl-protected primary alcohol while other acid-stable protecting groups, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl ethers, remain intact.[4] This orthogonality provides chemists with the flexibility to design elegant and efficient synthetic routes for complex molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Green synthesis of trityl ether tosylate of glycols and diols [morressier.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

The SN1 Mechanism: The Heart of Trityl Chloride's Reactivity

An In-Depth Technical Guide to the Reactivity of Triphenylmethyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of this compound (trityl chloride) with a range of nucleophiles. It covers the core reaction mechanism, factors influencing reactivity, quantitative kinetic data, and detailed experimental protocols for key transformations.

This compound is a highly reactive tertiary alkyl halide primarily due to the exceptional stability of the triphenylmethyl (trityl) carbocation that forms upon dissociation of the chloride ion.[1][2] Consequently, its reactions with nucleophiles overwhelmingly proceed through a substitution nucleophilic unimolecular (SN1) mechanism. This is a two-step process:

-

Ionization (Rate-Determining Step): The carbon-chlorine bond heterolytically cleaves to form a planar, sp²-hybridized triphenylmethyl carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.

-

Nucleophilic Attack: A nucleophile rapidly attacks the electrophilic carbocation from either face, leading to the formation of the substitution product.

The stability of the trityl cation, which is key to this mechanism, arises from the extensive delocalization of the positive charge across the π-systems of the three phenyl rings.

Caption: The SN1 reaction pathway of this compound.

Factors Influencing Reactivity

Several factors critically influence the rate and outcome of reactions involving this compound.

-

Solvent Effects: The rate of an S

N1 reaction is highly dependent on the solvent's ability to stabilize the charged transition state and the carbocation intermediate. Polar protic solvents, such as water and alcohols, are particularly effective as they can solvate both the carbocation and the leaving group, thereby lowering the activation energy of the rate-determining step and accelerating the reaction. The rate of solvolysis for tertiary halides can increase by several orders of magnitude when moving from a non-polar to a polar protic solvent. -

Nucleophile Strength: In a pure S

N1 mechanism, the nucleophile is not involved in the rate-determining step, so its concentration and intrinsic reactivity have little effect on the overall reaction rate. However, in cases of competing nucleophiles, the product distribution will depend on their relative concentrations and reactivities toward the carbocation. -

The Common Ion Effect: The initial ionization of this compound is a reversible equilibrium. According to Le Châtelier's principle, adding a salt that provides a "common ion" (in this case, a chloride salt) to the reaction mixture will shift this equilibrium to the left, favoring the neutral starting material.[1][2][3][4] This decreases the concentration of the carbocation intermediate and, consequently, slows down the overall rate of the nucleophilic substitution.

Caption: Influence of solvent polarity on the SN1 transition state.

Quantitative Data Presentation

The rate of solvolysis is highly sensitive to the solvent's ionizing power. While comprehensive data for this compound across a wide range of nucleophiles is sparse, the trend is well-illustrated by the solvolysis rates of the analogous triphenylmethyl fluoride.

Table 1: Relative Rates of Solvolysis of Triphenylmethyl Fluoride in Various Solvents at 25°C

| Solvent (Volume %) | Relative Rate (k/k₀) |

| 80% Ethanol (B145695) / 20% Water | 1.00 |

| 95% Formic Acid / 5% Water | 131 |

| Acetic Acid | 0.11 |

| Methanol | 0.054 |

| Ethanol | 0.019 |

| Isopropanol (B130326) | 0.0031 |

Data adapted from Swain, C. G., and Langsdorf, W. P., Jr. (1951). This table illustrates the profound effect of solvent polarity on the reaction rate, with highly ionizing solvents like aqueous formic acid dramatically accelerating the reaction.[5]

Experimental Protocols

The following protocols provide detailed methodologies for common reactions of this compound with various nucleophiles.

Caption: General experimental workflow for trityl chloride reactions.

Protocol 1: Hydrolysis to Triphenylmethanol (B194598)

This protocol describes the reaction of this compound with water to yield triphenylmethanol.

-

Materials:

-

This compound (0.5 g)

-

Acetone (B3395972) (5 mL)

-

Water (10 mL)

-

Isopropanol (for recrystallization)

-

Ice

-

-

Procedure:

-

Place 0.5 g of this compound in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Add 5 mL of acetone and stir until the solid is completely dissolved.

-

Add 10 mL of water to the solution and stir vigorously for 20 minutes at room temperature.

-

Prepare a 100 mL beaker with a thin layer of ice.

-

Pour the reaction mixture into the beaker over the ice and continue to stir until all the ice has melted. A white precipitate of triphenylmethanol will form.

-

Collect the solid product by vacuum filtration and rinse the filter cake with 5 mL of cold water.

-

Allow the product to dry under vacuum for at least 5 minutes.

-

Recrystallize the crude product from a minimal amount of boiling isopropanol (approx. 20 mL).

-

Collect the purified crystals by vacuum filtration, allow them to dry, and determine the final mass and melting point.[6]

-

Protocol 2: S-Tritylation of Cysteine

This protocol is adapted for the protection of the thiol group in cysteine, a common application in peptide synthesis.

-

Materials:

-

L-Cysteine hydrochloride (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Base (e.g., Triethylamine, 2.2 equiv)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-cysteine hydrochloride in anhydrous DMF.

-

Cool the solution in an ice bath.

-

Slowly add the base (e.g., triethylamine) to the stirred solution.

-

In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

-

Add the this compound solution dropwise to the cold cysteine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the crude S-trityl-L-cysteine by vacuum filtration.

-

Wash the product thoroughly with water and then with a non-polar solvent like diethyl ether to remove any unreacted triphenylmethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.[7][8][9][10]

-

Protocol 3: Kinetic Analysis of Solvolysis by Conductometry

The solvolysis of this compound produces ions (trityl carbocation and chloride ion), leading to a change in the electrical conductivity of the solution. This change can be monitored over time to determine the reaction kinetics.

-

Materials:

-

This compound

-

Solvent (e.g., 80% ethanol / 20% water mixture)

-

Conductivity meter with a probe

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature bath.

-

Immerse the conductivity probe in the solvent and record the initial conductivity (κ₀).

-

Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the solvent with vigorous stirring. Start a timer simultaneously (t=0).

-

Record the conductivity (κt) at regular time intervals until the value becomes stable, indicating the reaction is complete (κ∞).

-

The first-order rate constant (k) can be determined by plotting ln(κ∞ - κt) versus time (t). The slope of the resulting straight line will be -k.[11][12][13][14]

-

Conclusion

This compound exhibits high reactivity towards nucleophiles, governed predominantly by the SN1 mechanism. Its reaction rates are highly sensitive to solvent polarity but largely independent of nucleophile strength. The principles of the common ion effect must be considered for accurate kinetic analysis and reaction control. The versatility and predictable reactivity of trityl chloride make it an indispensable tool for synthetic chemists, particularly for the selective protection of functional groups in complex molecules relevant to drug discovery and development.

References

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. EXPERIMENTAL PROCEDURE Place 0.5 g of trityl chloride | Chegg.com [chegg.com]

- 7. CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

Understanding the steric hindrance of the trityl group

An In-depth Technical Guide to the Steric Hindrance of the Trityl Group

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl group, commonly known as the trityl group (Trt), is a cornerstone in organic synthesis, primarily utilized as a sterically demanding protecting group for alcohols, amines, and thiols.[1][2] Its significant bulk is not a mere inconvenience but a feature that is strategically exploited to impart selectivity, control reactivity, and influence molecular conformations. This technical guide provides a comprehensive examination of the steric hindrance associated with the trityl group, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Quantifying the Steric Bulk

The steric influence of a functional group can be quantified through various parameters. For the trityl group, its immense size is best captured by its cone angle, a measure of the solid angle a ligand occupies around a central atom.[3] This, along with other comparative measures, starkly illustrates its steric dominance over other common bulky groups.

| Parameter | Trityl Group (Trt) | tert-Butyl Group (t-Bu) | PPh₃ (Triphenylphosphine) |

| Cone Angle (Θ) | ~178.4°[4] | ~143.5°[4] | 145°[4] |

| A-Value (kcal/mol) | >4.5 | ~4.9 | N/A |

Note: The A-value, representing the energetic preference for an equatorial position on a cyclohexane (B81311) ring, is difficult to measure directly for the trityl group due to extreme steric strain but is acknowledged to be very large.

Impact of Steric Hindrance on Chemical Reactions

The primary consequence of the trityl group's bulk is its ability to selectively protect sterically accessible functional groups.[1] This is most pronounced in the chemistry of polyfunctional molecules like carbohydrates and nucleosides, where the trityl group exhibits a strong preference for protecting primary alcohols over more hindered secondary or tertiary ones.[1][2]

Case Study: Selective Protection of Glucopyranose

In a molecule like methyl α-D-glucopyranoside, which has one primary hydroxyl group (at C-6) and three secondary hydroxyl groups (at C-2, C-3, and C-4), reaction with trityl chloride in pyridine (B92270) leads to the predominant formation of the 6-O-trityl ether. The secondary hydroxyls remain largely unreacted due to the steric shield created by the trityl group, which prevents the reagent from approaching these positions.[5]

This steric hindrance also slows down subsequent reactions on adjacent functional groups. For instance, attempting to per-acetylate 6-O-Trityl-D-glucose with acetic anhydride (B1165640) and pyridine often results in low yields because the secondary hydroxyl groups are less accessible.[5] Overcoming this requires more forcing conditions, such as elevated temperatures or the use of a more potent acylation catalyst like 4-Dimethylaminopyridine (DMAP).[5]

Experimental Protocols

The introduction and removal of the trityl group are fundamental operations in multi-step synthesis. The following protocols provide detailed methodologies for these key transformations.

Protection of a Primary Alcohol

This protocol describes the general procedure for the selective protection of a primary alcohol in the presence of secondary alcohols.

Reagents and Materials:

-

Substrate containing hydroxyl groups

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Methanol (B129727) (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the substrate (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.05 - 0.1 equiv).

-

Add trityl chloride (1.1 - 1.5 equiv) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.[1]

-

Once the reaction is complete, quench the excess trityl chloride by adding a small amount of methanol and stirring for 15-20 minutes.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the trityl-protected compound.[1]

Deprotection of a Trityl Ether

The removal of the trityl group is typically achieved under acidic conditions, which facilitate the formation of the highly stable trityl cation.[1]

This method uses a protic acid like formic acid or trifluoroacetic acid (TFA).

Reagents and Materials:

-

Trityl-protected substrate

-

Formic acid (88-97%) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, for TFA method)

-

Dioxane or Ethanol (B145695) (optional, for workup)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard glassware for organic synthesis

Procedure (using Formic Acid): [1][6]

-

Treat the trityl-protected compound (1.0 equiv) with cold (0 °C) formic acid.

-

Stir the mixture for a short period (e.g., 3-10 minutes), monitoring by TLC.[1][6]

-

Evaporate the formic acid using an oil pump at room temperature.

-

Co-evaporate the residue with dioxane or ethanol to remove residual acid.

-

The crude product can then be purified. The byproduct, triphenylmethanol, is often insoluble in water and can be removed by filtration after extraction.[1]

Procedure (using TFA): [6]

-

Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM (to approx. 0.1 M).[6]

-

Add TFA (2.0 - 10.0 equiv) dropwise to the stirred solution at room temperature.[6]

-

Monitor the reaction by TLC; it is typically complete within 1-4 hours.[6]

-

Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[6]

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product as necessary.

This method is an alternative for substrates sensitive to strong Brønsted acids.

Reagents and Materials:

-

Trityl-protected substrate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Chloroform (CHCl₃) / Methanol (MeOH) mixture

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure: [1]

-

Dissolve the trityl-protected substrate (1.0 equiv) in a mixture of CHCl₃ and MeOH (e.g., 4:1 v/v).[1]

-

Add BF₃·OEt₂ (2.0 equiv) to the solution at room temperature.[1]

-

Stir the mixture for 30-60 minutes, monitoring by TLC.

-

Pour the reaction mixture into a separatory funnel containing EtOAc and water.[1]

-

Separate the layers, and wash the organic layer with brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.[1]

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and processes involving the trityl group.

Caption: SN1 mechanism for the protection of an alcohol with trityl chloride.

Caption: Mechanism of acid-catalyzed deprotection of a trityl ether.

Caption: A typical experimental workflow for a protection-deprotection sequence.

Structural Insights from Analytical Techniques

X-ray Crystallography

Single-crystal X-ray diffraction studies of trityl-containing molecules provide definitive evidence of their three-dimensional structure.[2][7][8] These studies often reveal how the bulky trityl group influences crystal packing. For instance, the presence of a trityl group near a hydroxyl group can physically prevent the formation of intermolecular hydrogen bonds that might otherwise be expected, effectively acting as a "supramolecular protective group" in crystal engineering.[2] The phenyl rings of the trityl group adopt a propeller-like conformation, which can possess its own element of chirality.[2]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the steric environment within a molecule.[9] In trityl-containing compounds, steric compression between the trityl group's protons and those on the protected molecule can lead to significant changes in chemical shifts. Protons forced into close proximity by the bulky group are often deshielded (shifted downfield) due to van der Waals repulsion and anisotropic effects from the phenyl rings.[9] This effect can be used to deduce conformational information about the molecule in solution.

Conclusion

The trityl group's pronounced steric hindrance is a critical tool in modern organic synthesis, enabling chemists to achieve high levels of regioselectivity that would be difficult with smaller protecting groups. Its influence extends beyond simple steric shielding, affecting reaction rates, molecular conformation, and even supramolecular assembly. A thorough understanding of its quantitative steric parameters, reaction mechanisms, and the practical application of established protocols is essential for researchers aiming to leverage the unique properties of this powerful chemical entity in the fields of drug discovery, materials science, and complex molecule synthesis.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Strategic Application of Triphenylmethyl Chloride in Modern Carbohydrate Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective manipulation of hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry, enabling the construction of complex oligosaccharides and glycoconjugates with profound biological significance. Among the arsenal (B13267) of protecting groups available to the synthetic chemist, the triphenylmethyl (trityl) group, introduced via triphenylmethyl chloride (TrCl), stands as a venerable and highly effective tool for the regioselective protection of primary alcohols. This technical guide provides a comprehensive overview of the applications of this compound in carbohydrate chemistry, detailing its mechanism of action, quantitative data on its efficiency, detailed experimental protocols, and its strategic role in the synthesis of complex bioactive molecules.

Core Principles of Trityl Protection

The utility of the trityl group stems from its significant steric bulk and the electronic stability of the trityl cation intermediate. This combination of features confers a high degree of selectivity for the sterically less hindered primary hydroxyl group (e.g., the 6-OH of a hexopyranose) over the more sterically congested secondary hydroxyls.[1][2] The reaction proceeds via an SN1-type mechanism, where the trityl chloride dissociates to form a stable trityl cation, which is then attacked by the primary hydroxyl group of the carbohydrate.[1]

The introduction of the bulky, lipophilic trityl group significantly increases the hydrophobicity of the carbohydrate derivative, often facilitating purification by chromatography.[1] Furthermore, tritylated carbohydrates are frequently crystalline, aiding in their characterization and handling.[1]

One of the key advantages of the trityl group is its orthogonality to many other common protecting groups used in carbohydrate synthesis. Trityl ethers are stable under basic and neutral conditions but are readily cleaved under mild acidic conditions, which allows for their selective removal in the presence of base-labile groups (e.g., esters) or groups removed by hydrogenolysis (e.g., benzyl (B1604629) ethers).[1][2]

Quantitative Data Presentation

The efficiency of the tritylation reaction is dependent on the carbohydrate substrate, reaction conditions, and the presence of activating agents. The following tables summarize quantitative data for the regioselective 6-O-tritylation of various monosaccharides and a comparison with other common protecting groups for primary hydroxyls.

Table 1: Regioselective 6-O-Tritylation of Various Monosaccharides

| Carbohydrate Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference(s) |

| Methyl α-D-glucopyranoside | TrCl, Pyridine (B92270) | 12-24 h | 75-85 | [1] |

| Methyl β-D-galactopyranoside | TrCl, Pyridine, DMAP (cat.) | 16 h | ~90 | [3] |

| D-Glucose | TrCl, Pyridine | 24 h | ~40 | [1] |

| Adenosine | TrCl, AgNO₃, THF/DMF | 2 h | 80 | [4] |

| Uridine | TrCl, AgNO₃, THF/DMF | 2 h | 85 | [4] |

Table 2: Comparison of Protecting Groups for Primary Hydroxyls in Carbohydrates

| Protecting Group | Reagent | Typical Yield for 6-O-Protection | Key Advantages | Key Disadvantages | Reference(s) |

| Trityl (Tr) | Trityl chloride | 40-85% | High regioselectivity, acid-labile, crystalline derivatives | Can be bulky for some applications, acid lability can be a limitation | [1] |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride | Good to excellent | High regioselectivity, stable to a wide range of conditions, cleaved by fluoride | Can be less stable to acidic conditions than TBDPS | [1][2] |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPS chloride | Good to excellent | Very bulky offering high stability, stable to acidic conditions | Can be more difficult to remove than TBDMS | [1][2] |

| Benzyl (Bn) | Benzyl bromide | Low to moderate | Stable to a wide range of conditions, removed by hydrogenolysis | Low regioselectivity for primary hydroxyls without specific strategies | [1][5] |

Experimental Protocols

The following are detailed methodologies for the protection of a primary hydroxyl group on a carbohydrate with this compound and its subsequent deprotection.

Protocol 1: Regioselective 6-O-Tritylation of Methyl α-D-Glucopyranoside

Materials:

-

Methyl α-D-glucopyranoside

-

Anhydrous pyridine

-

This compound (TrCl)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

To the stirred solution, add this compound (1.1-1.2 eq) in portions at room temperature.

-

Add a catalytic amount of DMAP to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford methyl 6-O-trityl-α-D-glucopyranoside.[1]

Protocol 2: Acid-Catalyzed Deprotection of a 6-O-Trityl Ether

Materials:

-

6-O-Tritylated carbohydrate

-

80% Aqueous acetic acid or a solution of a catalytic amount of a stronger acid (e.g., HCl or trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane or methanol)

-

Saturated aqueous sodium bicarbonate solution (if using a strong acid)

Procedure using aqueous acetic acid:

-

Dissolve the 6-O-tritylated carbohydrate (1.0 eq) in 80% aqueous acetic acid.

-

Stir the solution at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with toluene to azeotropically remove residual acetic acid.

-

The deprotected carbohydrate can be purified by recrystallization or silica gel column chromatography if necessary.[1]

Procedure using a catalytic amount of strong acid:

-

Dissolve the 6-O-tritylated carbohydrate (1.0 eq) in a suitable solvent such as dichloromethane or methanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or trifluoroacetic acid).

-

Stir the mixture at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as needed.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of this compound in carbohydrate chemistry.

Case Study: The Role of Protecting Groups in the Synthesis of Fondaparinux (B3045324)

Fondaparinux is a synthetic pentasaccharide anticoagulant drug that functions as a selective inhibitor of Factor Xa.[6] Its complex structure, featuring multiple hydroxyl and amino groups, necessitates a sophisticated protecting group strategy for its total synthesis. While various synthetic routes have been developed, the strategic use of protecting groups is a common theme.[7][8][9][10]

In some synthetic strategies for Fondaparinux and related oligosaccharides, the trityl group can be employed for the initial selective protection of the primary hydroxyl group of a monosaccharide building block. This allows for the subsequent manipulation of the secondary hydroxyls, such as the introduction of other protecting groups or glycosylation at specific positions. The choice of protecting groups, including trityl, silyl, benzyl, and acyl groups, is crucial for achieving the desired stereoselectivity and for their orthogonal removal at different stages of the synthesis.[7][8] The synthesis of Fondaparinux highlights the importance of a well-designed protecting group strategy, where the unique properties of each group are leveraged to construct the complex target molecule.

Conclusion

This compound remains an indispensable reagent in carbohydrate chemistry, offering a reliable and highly regioselective method for the protection of primary hydroxyl groups. Its steric bulk, the stability of the resulting trityl ether under various conditions, and its facile removal under mild acidic conditions make it a valuable tool for multistep synthetic strategies. The quantitative data and detailed protocols provided in this guide are intended to assist researchers, scientists, and drug development professionals in the effective application of this classic yet powerful protecting group in the synthesis of complex carbohydrates and glycoconjugates. The strategic choice of the trityl group, often in concert with other orthogonal protecting groups, is a key element in the successful synthesis of biologically active oligosaccharides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. benchchem.com [benchchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Neutralizable Fondaparinux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]